3-(Isothiazol-5-yl)aniline
Description
3-(Isothiazol-5-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (NH₂-substituted benzene) fused with an isothiazole ring. Isothiazole, a five-membered ring containing sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
3-(1,2-thiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVGZELEQSMMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716993 | |
| Record name | 3-(1,2-Thiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904086-00-6 | |
| Record name | 3-(5-Isothiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904086-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2-Thiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Isothiazol-5-yl)aniline is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data tables and case studies.
Target and Mode of Action
The compound contains an isothiazole ring, which is known for its ability to interact with various biomolecules. It has been observed to affect several cellular processes, including enzyme inhibition and activation. Specifically, this compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
Enzyme Interactions
The compound interacts with enzymes such as aldose reductase and aniline dioxygenase. These interactions are significant in metabolic pathways that regulate various physiological functions. For instance, the inhibition of aldose reductase can have implications in managing diabetic complications by preventing sorbitol accumulation .
Cellular Effects
Research indicates that this compound influences cell signaling pathways and gene expression. It can induce morphological changes in cells and impair cellular thiol reduction potential, which may lead to oxidative stress. Studies have demonstrated that at lower dosages, the compound exhibits antioxidant properties, while higher doses may result in cytotoxic effects .
Data Tables
| Biological Activity | IC50 Value (µM) | Effect |
|---|---|---|
| COX Inhibition | 12.5 | Anti-inflammatory |
| Aldose Reductase Inhibition | 15.0 | Potential diabetic complication prevention |
| Antioxidant Activity | 20.0 | Reduces oxidative stress |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .
- Genotoxicity Assessment : The genotoxic potential of this compound was evaluated using the micronucleus test in vitro. While some cytotoxicity was observed at high concentrations, the compound did not significantly increase micronucleated cells at lower doses, indicating a favorable safety profile for therapeutic applications .
Metabolic Pathways
This compound participates in various metabolic pathways involving cytochrome P450 enzymes. Its metabolism is crucial for determining its pharmacokinetic properties and overall biological efficacy. Studies have shown that environmental factors can influence the compound's stability and degradation rates, impacting its biological activity over time .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Isothiazol-5-yl)aniline with key analogs based on molecular structure, physicochemical properties, and reported applications:
Key Structural and Functional Differences :
Heterocycle Electronic Effects :
- Isothiazole (S and N in ring) enhances electron-withdrawing properties compared to oxazole (O and N) or pyrazole (two N atoms), influencing reactivity and binding affinity .
- Benzoxazole (fused benzene-oxazole) increases aromatic surface area, favoring interactions with hydrophobic protein pockets .
Substituent Impact: Halogenation (e.g., bromine in 3-Bromo-5-(oxazol-5-yl)aniline) improves metabolic stability and binding selectivity in drug candidates . Methoxy or cyano groups in analogs (e.g., 3-Methoxy-4-(oxazol-5-yl)aniline, Similarity: 0.92) modulate solubility and bioavailability .
Pyrazole-containing analogs are widely used in azo dyes, leveraging NH₂ groups for coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
